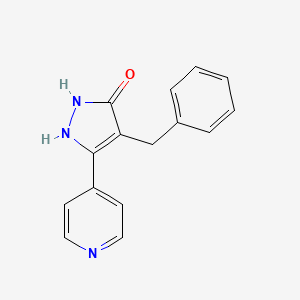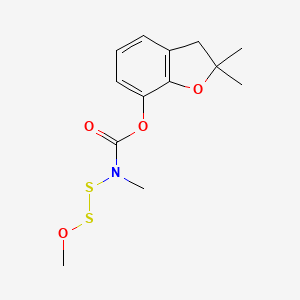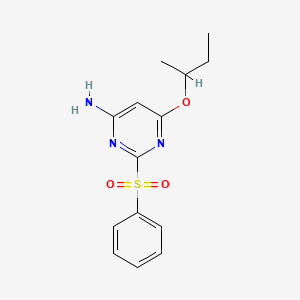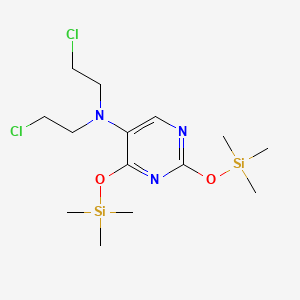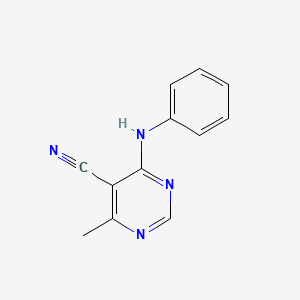
4-Anilino-6-methylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves the reaction of 4-methyl-6-chloropyrimidine-5-carbonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptor (EGFR) mutations.
Biology: The compound has shown promise in neuroprotective and anti-neuroinflammatory activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-(phenylamino)pyrimidine-5-carbonitrile derivatives: These compounds have similar structures but with different substituents on the phenyl ring or the pyrimidine ring.
Triazole-pyrimidine hybrids: These compounds combine the pyrimidine ring with a triazole ring, offering different biological activities.
Uniqueness
4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor and its neuroprotective effects make it a valuable compound for further research and development .
Propiedades
Número CAS |
89549-71-3 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-anilino-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16) |
Clave InChI |
JICRBABGJMNRCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


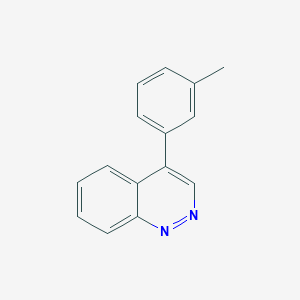
![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)
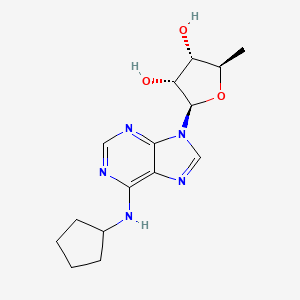

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
